molecular formula C19H17F3N2O3S B2948911 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396854-25-3

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2948911
CAS No.: 1396854-25-3
M. Wt: 410.41
InChI Key: WHQDMQAQYQRBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic small molecule characterized by a pyrrolo[3,2,1-ij]quinoline core fused with a tetrahydro ring system. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may contribute to enzyme inhibition properties, commonly observed in kinase or protease inhibitors .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-3-12(4-6-15)11-28(26,27)23-16-8-13-2-1-7-24-17(25)10-14(9-16)18(13)24/h3-6,8-9,23H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDMQAQYQRBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically begins with the construction of the core quinoline structure. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Following this, the key functional groups, such as the oxo group and the trifluoromethylphenyl methanesulfonamide moiety, are introduced through subsequent reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for large-scale production. This often involves the use of automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthetic process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonamide group, which can act as an electron-withdrawing group, and the oxo group, which can participate in nucleophilic and electrophilic reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary based on the desired outcome, but typically involve controlled temperatures and pressures to maintain the integrity of the compound.

Major Products Formed

The major products formed from these reactions often retain the core quinoline structure but feature different functional groups, which can significantly alter the compound's physical and chemical properties.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has garnered interest in various scientific fields:

  • Chemistry: Its complex structure makes it a valuable model for studying synthetic methodologies and reaction mechanisms.

  • Biology: The compound's potential as a pharmacological agent is being explored, particularly its role in enzyme inhibition and receptor modulation.

  • Medicine: Researchers are investigating its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

  • Industry: The compound is being assessed for its use in material science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with various molecular targets, including enzymes and receptors. The compound's sulfonamide group allows it to inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to modulate receptor pathways can result in altered cellular signaling and physiological responses.

Comparison with Similar Compounds

Pyrroloquinoline Derivatives with Sulfonamide Groups

  • Molecular Weight: 444.5 (vs. ~447.4 for the target compound). Inference: The heterocyclic substituents may improve solubility but reduce metabolic stability compared to the trifluoromethylphenyl group in the target compound.

Oxalamide-Linked Derivatives

  • N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (CAS 898419-01-7, ): Molecular Formula: C18H21N3O4 Key Features: Oxalamide linker instead of sulfonamide; tetrahydrofuran substituent may enhance CNS penetration. Molecular Weight: 343.4 (lower than the target compound).
  • N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (CAS N/A, ): Molecular Formula: C21H21N3O3 Key Features: Dimethylphenyl group increases hydrophobicity. Molecular Weight: 363.4. Inference: The absence of a sulfonamide group may reduce acidity and hydrogen-bonding capacity compared to the target compound.

Pharmacological Implications

  • Enzyme Inhibition: Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ( ) and 5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-N-(quinolin-8-yl)benzamide ( ) highlight the therapeutic relevance of sulfonamide and fused heterocyclic systems in targeting enzymes such as CYP isoforms or kinases. The target compound’s trifluoromethyl group may enhance binding affinity to hydrophobic enzyme pockets .
  • Anticoagulant Potential: Hybrid tetrahydropyrroloquinolinones ( ) demonstrate anticoagulant activity, suggesting that the pyrroloquinoline scaffold in the target compound could be repurposed for similar applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Inference Reference
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide C19H16F3N3O3S ~447.4 Trifluoromethylphenyl, sulfonamide Kinase/protease inhibition, metabolic stability N/A
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-pyrroloquinoline-8-sulfonamide C21H20N2O5S2 444.5 Furan, thiophene Enhanced solubility, π-π interactions
N1-(4-oxo-pyrroloquinolin-8-yl)-N2-(tetrahydrofuran-2-yl)methyl)oxalamide C18H21N3O4 343.4 Oxalamide, tetrahydrofuran CNS-targeted activity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-chromen-2-yl)ethyl)-pyrazolopyrimidin-3-yl)-N-methylsulfonamide C27H20F2N6O3S 589.1 Chromene, pyrazolopyrimidine CYP enzyme inhibition

Research Findings and Trends

  • Structural Trends : Sulfonamide derivatives ( ) are prevalent in enzyme inhibition, while oxalamides ( ) may prioritize target selectivity.
  • Theranostic Potential: The trifluoromethyl group in the target compound aligns with modern drug design principles for optimizing pharmacokinetics .
  • Data Gaps: Limited solubility, melting point, or IC50 data for the target compound necessitate further experimental validation.

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it an interesting subject for research in various therapeutic areas.

Molecular Characteristics

  • Molecular Formula: C₁₉H₁₈F₃N₃O₃S
  • Molecular Weight: 403.42 g/mol
  • CAS Number: 898454-73-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

1. Enzyme Inhibition

  • The compound has been shown to inhibit various enzymes that are crucial in biochemical pathways associated with diseases such as cancer and inflammation. For example, it may act on proteases or kinases involved in cell signaling and proliferation.

2. Receptor Modulation

  • It can modulate the activity of certain receptors, potentially leading to therapeutic effects by either activating or inhibiting these receptors. This modulation can influence cellular responses that are beneficial in treating various conditions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

  • Studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The pyrroloquinoline framework is known for its ability to interfere with cancer cell growth and survival mechanisms.

Anti-inflammatory Properties

  • The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is essential for conditions like arthritis and other inflammatory diseases.

Antiviral Activity

  • Preliminary investigations suggest potential antiviral properties, particularly against viruses such as HIV. The mechanism likely involves the inhibition of viral replication or entry into host cells.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated cytotoxicity against breast cancer cell lines.
Anti-inflammatoryInhibited TNF-alpha production in macrophages.
AntiviralShowed effectiveness against HIV in vitro by blocking viral entry.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that construct the pyrroloquinoline core and introduce the trifluoromethylphenyl group.

Key Synthetic Steps:

  • Formation of Pyrroloquinoline Core: Utilizing cyclization reactions to form the bicyclic structure.
  • Introduction of Functional Groups: Employing sulfonamide formation techniques to attach the methanesulfonamide moiety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.